Dextromethorphan hydrobromide monohydrate

Beschreibung

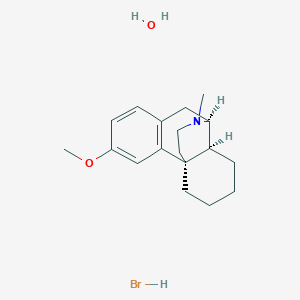

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(1S,9S,10S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;hydrate;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO.BrH.H2O/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18;;/h6-7,12,15,17H,3-5,8-11H2,1-2H3;1H;1H2/t15-,17+,18+;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STTADZBLEUMJRG-IKNOHUQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC.O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)OC.O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

125-71-3 (Parent) | |

| Record name | Dextromethorphan hydrobromide [USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006700341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8045569 | |

| Record name | Dextromethorphan hydrobromide monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>55.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49731998 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

6700-34-1 | |

| Record name | Dextromethorphan hydrobromide monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6700-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dextromethorphan hydrobromide [USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006700341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dextromethorphan hydrobromide monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4)-3-methoxy-17-methyl-9-alpha, 14 alpha-morphinan Hydrobromide monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEXTROMETHORPHAN HYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9D2RTI9KYH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dextromethorphan hydrobromide monohydrate chemical structure and properties

An In-depth Technical Guide to Dextromethorphan Hydrobromide Monohydrate

This guide provides a comprehensive technical overview of Dextromethorphan Hydrobromide Monohydrate, designed for researchers, scientists, and professionals in drug development. It delves into the molecule's core chemical and physical properties, analytical characterization, synthesis, and pharmacological profile, offering field-proven insights and methodologies.

Section 1: Chemical Identity and Structure

Dextromethorphan is the dextrorotatory or "(+)" enantiomer of the codeine analog, levorphanol.[1][2] While structurally related to opioids, it exhibits minimal affinity for mu-opioid receptors, which is a key differentiator in its pharmacological profile.[2][3] For pharmaceutical applications, it is commonly prepared as the hydrobromide monohydrate salt to enhance its stability and solubility.[4][5]

Nomenclature and Identification:

-

Chemical Name: 3-methoxy-17-methyl-9α,13α,14α-morphinan hydrobromide monohydrate[4][6]

-

IUPAC Name: (1S,9S,10S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.0¹,¹⁰.0²,⁷]heptadeca-2(7),3,5-triene;hydrate;hydrobromide[1][4]

-

CAS Registry Number: 6700-34-1 (Monohydrate)[4][6][7]; 125-69-9 (Anhydrous)[6][7]

-

Molecular Formula: C₁₈H₂₅NO · HBr · H₂O (or C₁₈H₂₈BrNO₂)[4][8]

The fundamental structure is a rigid tetracyclic morphinan skeleton. The stereochemistry is critical to its activity; its enantiomer, levomethorphan, is a potent opioid analgesic.

Caption: 2D chemical structure of the dextromethorphan free base.

Section 2: Physicochemical Properties

The physicochemical properties of the hydrobromide monohydrate salt are crucial for its formulation, dissolution, and bioavailability. It is typically a white to slightly yellow, odorless crystalline powder.[1][6] The hydrobromide salt form significantly improves the aqueous solubility and bioavailability compared to the free base.[5]

| Property | Value / Description | Source(s) |

| Appearance | White or almost white, crystalline powder. | [1][6] |

| Solubility | - Water: Sparingly soluble (1.5 g/100 mL at 25°C). | [6][7] |

| - Ethanol: Soluble (1 in 10). | [6][7] | |

| - Chloroform: Freely soluble. | [6][7] | |

| - Ether: Practically insoluble. | [6][7] | |

| pH | 5.2 to 6.5 (for a 1% aqueous solution). | [7] |

| Optical Rotation | Specific rotation of +27.6° (at 20°C). | [2] |

| Melting Point | 124-126 °C. | [9] |

Section 3: Spectroscopic and Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and quality of the active pharmaceutical ingredient (API).

Spectroscopic Data

-

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups. The spectrum for the hydrobromide monohydrate salt is available in the NIST WebBook.[9] Key absorptions include those for the aromatic C-H, aliphatic C-H, C-O ether stretching, and broad absorptions associated with the amine salt and water of hydration.

-

Mass Spectrometry (MS): Fast Atom Bombardment (FAB) MS of the free base shows an intense protonated molecular ion (M+H)⁺ at m/z 272.[10] This corresponds to the molecular weight of the dextromethorphan free base (C₁₈H₂₅NO). Analysis of the fragmentation pattern can further elucidate the structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of the hydrobromide salt can be complex due to protonation effects.[11] Analysis of the free base in a solvent like DMSO-d₆ provides a clearer spectrum. The N-methyl group (N-CH₃) typically appears as a singlet around δ 2.3 ppm.[11][12] The aromatic protons and the methoxy group protons (around δ 3.7-3.8 ppm) are also key identifying signals.

Chromatographic Purity Assay: HPLC-UV

High-Performance Liquid Chromatography (HPLC) is the standard for determining the purity and potency of dextromethorphan hydrobromide. Ion-pair reversed-phase chromatography is a highly effective technique.

Causality Behind Method Choices:

-

Stationary Phase (C18): A nonpolar octadecylsilane (C18) column is used for its excellent retention of morphinan-type structures.

-

Mobile Phase: A buffered aqueous-organic mixture is used. Acetonitrile or methanol provides the organic strength to elute the compound. A buffer (e.g., phosphate) maintains a consistent pH, ensuring reproducible ionization and retention.

-

Ion-Pairing Agent: An ion-pairing agent like sodium docusate or sodium octanesulfonate is added to the mobile phase.[13][14] Dextromethorphan is a tertiary amine, which is protonated and positively charged at acidic pH. The anionic ion-pairing agent forms a neutral complex with the protonated dextromethorphan, increasing its retention on the nonpolar C18 column and significantly improving peak shape and resolution.

-

UV Detection: The aromatic ring in dextromethorphan provides strong UV absorbance, making detection straightforward. A wavelength of 280 nm is commonly used, providing good sensitivity.[13][14]

Self-Validating Experimental Protocol: Purity by HPLC

-

Preparation of Solutions:

-

Mobile Phase: Prepare a solution of acetonitrile and an aqueous buffer (e.g., 0.02 M potassium dihydrogen phosphate with 5 mM sodium docusate, pH adjusted to 3.4) in a 70:30 v/v ratio.[14] Filter through a 0.45 µm membrane and degas.

-

Standard Solution: Accurately weigh about 25 mg of Dextromethorphan HBr reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of ~0.5 mg/mL.

-

Sample Solution: Prepare the sample solution identically to the standard solution using the test article.

-

-

Chromatographic Conditions:

-

Procedure & Analysis:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject a blank (mobile phase) to ensure no system peaks interfere.

-

Perform five replicate injections of the standard solution. The relative standard deviation (RSD) of the peak areas should be ≤ 2.0% to validate system suitability.

-

Inject the sample solution in duplicate.

-

Calculate the percentage purity by comparing the peak area of the main peak in the sample chromatogram to the average peak area from the standard injections, correcting for the exact weights. Identify and quantify any impurities using their relative retention times and response factors if known.

-

Section 4: Synthesis and Purification

The synthesis of dextromethorphan is a multi-step process that requires careful control of stereochemistry. A common industrial approach involves the cyclization of octahydroisoquinoline precursors.

Synthetic Pathway Overview: A known method involves the reaction of a p-methoxyphenylacetic acid derivative with a cyclohexylethylamine derivative, followed by a Bischler-Napieralski cyclization.[15] The resulting racemic mixture must then be resolved. A critical step is the resolution of the racemic morphinan intermediate, often using a chiral acid like D-tartaric acid, to isolate the desired dextrorotatory (+) isomer.[16] The final step involves methylation of the nitrogen atom.

Protocol: Final Purification by Crystallization

The conversion of the dextromethorphan free base to the hydrobromide monohydrate salt is a critical purification step that yields a stable, crystalline solid.

-

Dissolution: Dissolve the crude dextromethorphan free base (oil or solid) in a suitable solvent like purified water or an alcohol-water mixture.[16][17] Heating may be required to ensure complete dissolution.

-

Salt Formation: Slowly add a stoichiometric amount of a hydrobromic acid (HBr) solution to the mixture with stirring.[17] The pH should be monitored to ensure complete salt formation.

-

Crystallization: Cool the solution slowly to induce crystallization. The cooling rate is critical for controlling particle size and purity. Seeding with a small crystal of pure product can facilitate this process. Some protocols may use several heating and cooling cycles to optimize crystal growth.[17]

-

Isolation: Isolate the resulting crystals by filtration (e.g., using a Büchner funnel).

-

Washing: Wash the isolated crystal cake with a small amount of cold purified water or a suitable solvent to remove residual impurities.[17]

-

Drying: Dry the final product under vacuum at a controlled temperature (e.g., 40-45°C) to remove residual solvents and achieve the stable monohydrate form.[17] The final product should be a free-flowing white crystalline powder.

Section 5: Pharmacology and Mechanism of Action

Dextromethorphan's primary therapeutic effect as an antitussive is mediated by its central action on the cough center in the brainstem's medulla.[8] Its broader neurological effects are due to a multi-target mechanism of action, distinct from classic opioids.

-

Sigma-1 (σ₁) Receptor Agonism: Dextromethorphan is a potent agonist of the sigma-1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum.[18][19] This interaction is thought to contribute to its antitussive and neuroprotective properties.

-

NMDA Receptor Antagonism: At higher, supratherapeutic doses, both dextromethorphan and its primary active metabolite, dextrorphan, act as uncompetitive antagonists at the N-methyl-D-aspartate (NMDA) receptor.[5][8][18][19] This action blocks the ion channel and is responsible for the dissociative and hallucinogenic effects seen with overdose or abuse. This mechanism is also harnessed for therapeutic uses in neuropsychiatric disorders.[3]

-

Serotonin and Norepinephrine Reuptake Inhibition: It acts as a nonselective serotonin-norepinephrine reuptake inhibitor (SNRI), which may contribute to its mood-elevating effects and its efficacy in treating pseudobulbar affect.[18]

Sources

- 1. Dextromethorphan | C18H25NO | CID 5360696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dextromethorphan Hydrobromide | C18H26BrNO | CID 5464025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dextromethorphan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Dextromethorphan hydrobromide monohydrate | C18H28BrNO2 | CID 5462351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. kreativeorganics.com [kreativeorganics.com]

- 7. Dextromethorphan (PIM 179) [inchem.org]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Dextromethorphan, hydrobromide [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Page loading... [guidechem.com]

- 14. researchgate.net [researchgate.net]

- 15. CN102977021A - Preparation method of dextromethorphan hydrobromide - Google Patents [patents.google.com]

- 16. Dextromethorphan synthesis - chemicalbook [chemicalbook.com]

- 17. data.epo.org [data.epo.org]

- 18. Dextromethorphan - Wikipedia [en.wikipedia.org]

- 19. Dextromethorphan | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

Mechanism of action of dextromethorphan as an NMDA receptor antagonist

An In-Depth Technical Guide to the Mechanism of Dextromethorphan as an N-methyl-D-aspartate (NMDA) Receptor Antagonist

Abstract

Dextromethorphan (DXM), a widely utilized antitussive, has garnered significant scientific interest for its complex pharmacology, primarily centered on its activity as an N-methyl-D-aspartate (NMDA) receptor antagonist. This mechanism is central to its neuroprotective, analgesic, and rapid-acting antidepressant effects. This technical guide provides a comprehensive examination of DXM's interaction with the NMDA receptor, detailing its binding characteristics, the critical role of its active metabolite, dextrorphan (DXO), the functional consequences of receptor blockade at the cellular level, and the downstream signaling cascades that mediate its therapeutic potential. We will explore the key experimental methodologies used to elucidate this mechanism and discuss the clinical implications for drug development.

The NMDA Receptor: A Primer on Structure and Function

The NMDA receptor is a ligand-gated ion channel crucial for excitatory synaptic transmission, synaptic plasticity, learning, and memory. Its overactivation, however, can lead to excitotoxicity and neuronal cell death, implicating it in numerous neurological disorders.

The receptor is a heterotetrameric complex, typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits (A-D). For channel activation and opening, simultaneous binding of both glutamate and a co-agonist (glycine or D-serine) is required. A key feature is its voltage-dependent block by magnesium ions (Mg²⁺) at resting membrane potential. Depolarization of the postsynaptic membrane dislodges the Mg²⁺ ion, allowing for the influx of calcium (Ca²⁺) and sodium (Na⁺) ions. This Ca²⁺ influx is a critical trigger for various intracellular signaling cascades.

Within the ion channel pore lies a binding site, often referred to as the phencyclidine (PCP) or MK-801 site, which is the target for non-competitive antagonists like dextromethorphan.

Molecular Interaction: Dextromethorphan's Engagement with the NMDA Receptor

Dextromethorphan and its primary active metabolite, dextrorphan, function as low-affinity, uncompetitive, open-channel blockers of the NMDA receptor.[1][2][3] This classification is critical and defines the specific nature of their antagonistic action.

-

Uncompetitive Antagonism: DXM and DXO can only bind to the receptor after it has been activated by its agonists (glutamate and glycine). This "use-dependent" or "activity-dependent" mechanism ensures that the blockade preferentially occurs at synapses with high levels of glutamatergic activity, potentially sparing normal synaptic transmission.

-

Open-Channel Block: The binding site is located deep within the ion channel pore. The antagonist enters the channel once it opens and physically occludes the passage of ions, thereby preventing Ca²⁺ and Na⁺ influx.

The following diagram illustrates the uncompetitive, open-channel block mechanism.

Caption: Mechanism of uncompetitive NMDA receptor antagonism by DXM/DXO.

The Binding Site: Distinct from Classical Antagonists

While often grouped with other channel blockers like MK-801 and PCP, studies using site-directed mutagenesis have revealed that DXO interacts with a distinct set of amino acid residues. Research on heterologously expressed NMDA receptors has shown that mutation of residues N616 and A627 in the GluN1 subunit significantly impacts MK-801 binding affinity, while the binding of DXO remains unaffected.[1] Conversely, mutation of GluN1 residues W611 and N812 was found to be critical for the specific binding of DXO, but not MK-801.[1] This suggests that although their binding domains overlap within the channel pore, the precise molecular determinants for high-affinity binding are different, which may account for their distinct kinetic profiles and side-effect liabilities.

The Crucial Role of Metabolism: Dextromethorphan vs. Dextrorphan

A pivotal aspect of DXM's pharmacology is its metabolism. Dextromethorphan itself is a prodrug for its more potent metabolite, dextrorphan.[4]

-

Metabolic Pathway: DXM is rapidly O-demethylated to DXO in the liver, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP2D6.[4]

-

Potency Difference: DXO exhibits an affinity for the NMDA receptor's PCP binding site that is approximately ten-fold greater than that of the parent compound, DXM.[5] Electrophysiological data confirm that DXO is a more potent NMDA receptor antagonist than DXM.[6]

This metabolic conversion has profound implications for drug development. The rapid conversion to DXO means that when DXM is administered alone, much of the observed NMDA antagonism is attributable to the metabolite.[2] Genetic polymorphisms in CYP2D6 lead to significant variability in metabolism; "poor metabolizers" maintain higher levels of DXM for longer periods.[4]

To achieve sustained therapeutic plasma levels of the parent compound, DXM is often co-administered with a CYP2D6 inhibitor, such as bupropion or quinidine. This strategy elevates DXM concentrations while reducing DXO levels, altering the pharmacokinetic profile to favor the parent drug's actions.

Table 1: Comparative Binding Affinities at the NMDA Receptor

| Compound | Receptor/Site | Assay Type | Ki (nM) | Species | Reference |

| Dextrorphan | NMDA (PCP Site) | [³H]TCP Binding | 460 | Rat Brain | [7] |

| Dextromethorphan | NMDA (PCP Site) | [³H]TCP Binding | >10,000 | Rat Brain | [7] |

| Dextrorphan | NMDA | Radioligand Binding | 56-70 (Kd) | Rat Brain | [1] |

| MK-801 | NMDA (PCP Site) | [³H]MK-801 Binding | 7.1 | Rat Brain | [8] |

Note: Ki (inhibitor constant) and Kd (dissociation constant) values are measures of binding affinity; lower values indicate stronger binding. Values can vary based on tissue preparation and assay conditions.

Functional Consequences of NMDA Receptor Blockade

The binding of DXM/DXO within the NMDA receptor channel translates into measurable changes in neuronal function, which can be precisely quantified using electrophysiological techniques.

Electrophysiological Profile

Whole-cell patch-clamp studies on cultured neurons are the gold standard for characterizing the effects of channel blockers. These experiments reveal that DXM:

-

Reduces NMDA-Induced Currents: DXM is a potent blocker of currents induced by NMDA application, with reported IC₅₀ values in the sub-micromolar to low micromolar range (e.g., 0.55 µM in cultured cortical neurons).[9]

-

Decreases Channel Open Probability: By physically occluding the pore, DXM reduces the likelihood of the channel being in an open, conductive state.[10]

-

Shortens Channel Mean Open Time: The binding event curtails the duration of individual channel openings.[10]

-

Does Not Affect Unitary Conductance: The amplitude of the current during a single channel opening remains unchanged, as the block is an all-or-nothing event.[10]

Table 2: Kinetic Properties of NMDA Channel Blockade

| Compound | Onward Rate (kon) (M⁻¹s⁻¹) | Unblocking Rate (koff) (s⁻¹) | Characteristics | Reference |

| Dextromethorphan | 7.7 x 10⁶ | ~10 | Fast dissociation kinetics | [10] |

| Dizocilpine (MK-801) | - | Considerably lower than DXM | Slow dissociation kinetics, "trapping" block | [10] |

The relatively fast unblocking rate of DXM is a key differentiator from high-affinity antagonists like MK-801.[2][10] This kinetic property may contribute to its favorable tolerability profile, as the receptor block is less persistent, reducing the risk of psychotomimetic side effects associated with prolonged channel blockade.[2]

Downstream Signaling and Therapeutic Implications

The reduction of Ca²⁺ influx through NMDA receptors initiates a cascade of downstream signaling events that are hypothesized to underlie the antidepressant effects of DXM. This mechanism shares similarities with that of ketamine.

-

Disinhibition of Pyramidal Neurons: NMDA receptors on inhibitory GABAergic interneurons are blocked. This reduces the inhibitory tone on glutamatergic pyramidal neurons.

-

Glutamate Surge: The disinhibition leads to a transient increase, or "surge," in glutamate release.

-

AMPA Receptor Activation: This glutamate surge preferentially activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are not blocked by DXM.

-

Activation of Plasticity Pathways: Enhanced AMPA receptor signaling is thought to activate intracellular cascades, including the mammalian target of rapamycin (mTOR) pathway.[11]

-

Synaptogenesis: Activation of mTOR and other pathways leads to increased synthesis of synaptic proteins, such as brain-derived neurotrophic factor (BDNF), promoting an increase in synaptic spine density and restoring synaptic function in brain regions implicated in depression.[11]

Caption: Hypothesized downstream signaling cascade for DXM's antidepressant effects.

Experimental Protocols: Methodological Cornerstones

The characterization of DXM's action relies on robust and validated experimental systems. Below are outlines of two core methodologies.

Protocol: Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion flow through NMDA receptors in a single neuron.

Objective: To quantify the inhibitory effect (IC₅₀) of dextromethorphan on NMDA-activated currents.

Methodology:

-

Cell Preparation: Prepare acute brain slices or cultured neurons (e.g., hippocampal or cortical neurons).[12]

-

Solution Preparation:

-

External Solution (aCSF): Contains physiological concentrations of ions (NaCl, KCl, CaCl₂, MgCl₂), a buffer (HEPES), and glucose. Critically, it includes NMDA (e.g., 100 µM) and the co-agonist glycine (e.g., 10 µM) to activate the receptors.[13][14]

-

Internal (Pipette) Solution: Contains a cesium-based salt (e.g., CsCl) to block potassium channels, a calcium chelator (BAPTA), and a buffer (HEPES).[13]

-

-

Recording:

-

A glass micropipette filled with internal solution is brought into contact with a neuron.

-

A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.

-

The membrane patch is ruptured by gentle suction, establishing the "whole-cell" configuration, allowing control of the cell's membrane potential and measurement of total ion flow.[12][15]

-

-

Data Acquisition:

-

The neuron is voltage-clamped at a negative potential (e.g., -70 mV).

-

The external solution containing NMDA/glycine is perfused over the cell to elicit an inward current.

-

A baseline recording of the NMDA-activated current is established.

-

Increasing concentrations of dextromethorphan are added to the external solution, and the resulting inhibition of the NMDA current is recorded.

-

-

Analysis: The percentage of current inhibition is plotted against the dextromethorphan concentration. A dose-response curve is fitted to the data to determine the IC₅₀ value (the concentration at which 50% of the current is inhibited).

Protocol: Radioligand Competition Binding Assay

This assay quantifies the affinity of a test compound (DXM/DXO) for a specific receptor site by measuring its ability to displace a known radioactive ligand.

Objective: To determine the inhibitor constant (Ki) of dextromethorphan for the NMDA receptor channel site.

Methodology:

-

Membrane Preparation: Homogenize brain tissue (e.g., rat cerebral cortex) in a buffer and centrifuge to isolate the cell membrane fraction containing the NMDA receptors.[8]

-

Assay Setup: In a multi-well plate, combine:

-

Incubation: Incubate the mixture to allow the binding to reach equilibrium.

-

Separation: Rapidly separate the bound radioligand from the unbound radioligand via vacuum filtration through glass fiber filters. The membranes and the bound [³H]MK-801 are trapped on the filter.[17]

-

Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity on each filter using a scintillation counter. This reflects the amount of bound [³H]MK-801.

-

-

Analysis:

-

As the concentration of dextromethorphan increases, it displaces more [³H]MK-801, and the measured radioactivity decreases.

-

Plot the percentage of specific binding against the log concentration of dextromethorphan to generate a competition curve.

-

Calculate the IC₅₀ from this curve and convert it to the Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

-

Conclusion and Future Directions

Dextromethorphan's mechanism as a low-affinity, uncompetitive NMDA receptor antagonist is well-established and forms the basis of its expanding therapeutic applications beyond cough suppression. Its activity is intrinsically linked to its metabolite, dextrorphan, which is a more potent antagonist. The key differentiating features of this antagonism—use-dependency and rapid kinetics—likely contribute to its clinical utility and tolerability compared to higher-affinity channel blockers. The elucidation of its downstream effects on pathways controlling synaptic plasticity has paved the way for its successful repurposing as a rapid-acting antidepressant.

Future research for drug development professionals should focus on leveraging this mechanism. This includes the design of novel NMDA receptor modulators with optimized kinetic profiles to maximize therapeutic benefit while minimizing side effects, exploring subtype-specific antagonists to target specific neuronal circuits, and further clarifying the interplay between NMDA antagonism and DXM's other pharmacological actions, such as sigma-1 receptor agonism.

References

-

Gibb, A. J., & Colquhoun, D. (1992). Differential binding properties of [3H]dextrorphan and [3H]MK-801 in heterologously expressed NMDA receptors. National Institutes of Health. [Link]

-

(2001). MK801 radioligand binding assay at the N-methyl-D-aspartate receptor. PubMed. [Link]

-

Taylor, C. P., Traynelis, S. F., & Siffert, J. (2016). Potency and kinetics of channel blocking drugs on neuronal NMDA receptors. ResearchGate. [Link]

-

Siu, A., & Drachtman, R. (2007). Dextromethorphan: A Review of N-methyl-d-aspartate Receptor Antagonist in the Management of Pain. Pain Physician. [Link]

-

Eurofins. Glutamate (NMDA, Non-Selective) Rat Ion Channel [3H] MK-801 Binding LeadHunter Assay. Eurofins Discovery. [Link]

-

Miller, S. C., & Dwoskin, L. P. (2007). Comparative Effects of Dextromethorphan and Dextrorphan on Nicotine Discrimination in Rats. Pharmacology Biochemistry and Behavior. [Link]

-

Tabuteau, H., et al. (2019). Dextromethorphan/Bupropion: A Novel Oral NMDA (N-methyl-d-aspartate) Receptor Antagonist with Multimodal Activity. CNS Spectrums. [Link]

-

Netzer, R., et al. (1993). Interactions of dextromethorphan with the N-methyl-D-aspartate receptor-channel complex. European Journal of Pharmacology. [Link]

-

Gibb, A. J. (2015). Analysis of Whole-Cell NMDA Receptor Currents. ResearchGate. [Link]

-

Witkin, J. M., et al. (2020). N-Substituted-3-alkoxy-derivatives of dextromethorphan are functional NMDA receptor antagonists in vivo. ScholarWorks IUPUI. [Link]

-

Axol Bioscience. Whole Cell Patch Clamp Protocol. Axol Bioscience. [Link]

-

Wikipedia. Dextromethorphan. Wikipedia. [Link]

-

Glasgow, N. G., & Johnson, J. W. (2014). Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications. Methods in Molecular Biology. [Link]

-

Lindsley, C. W., & Conn, P. J. (2010). Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. Current Protocols in Neuroscience. [Link]

-

Jaffe, D. B., et al. (1993). Dextromethorphan blocks N-methyl-D-aspartate-induced currents and voltage-operated inward currents in cultured cortical neurons. European Journal of Pharmacology. [Link]

-

Glasgow, N. G., & Johnson, J. W. (2014). Whole-cell patch-clamp analysis of recombinant NMDA receptor pharmacology using brief glutamate applications. PubMed. [Link]

-

Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

-

Karakas, E., & Furukawa, H. (2014). Mechanism of NMDA receptor channel block by MK-801 and memantine. Cell. [Link]

-

Wong, E. H., et al. (1988). In vivo labelling of the NMDA receptor channel complex by [3H]MK-801. European Journal of Pharmacology. [Link]

-

Van Hove, J. L. K. (2024). The role of NMDA-receptor type glutamatergic antagonists dextromethorphan or ketamine in the treatment of nonketotic hyperglycinemia: A critical reassessment. Molecular Genetics and Metabolism. [Link]

-

Ishmael, J. E., et al. (1998). A, B Dose-response relationships for dextromethorphan-induced (A) and... ResearchGate. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. dextromethorphan [Ligand Id: 6953] activity data from GtoPdb and ChEMBL. Guide to Pharmacology. [Link]

-

Gribkoff, V. K., et al. (2024). Mechanisms of NMDA Receptor Inhibition by Biguanide Compounds. MDPI. [Link]

Sources

- 1. Differential binding properties of [3H]dextrorphan and [3H]MK-801 in heterologously expressed NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Dextromethorphan: A Review of N‐methyl‐d‐aspartate Receptor Antagonist in the Management of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dextromethorphan - Wikipedia [en.wikipedia.org]

- 5. Comparative Effects of Dextromethorphan and Dextrorphan on Nicotine Discrimination in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 8. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]

- 9. Dextromethorphan blocks N-methyl-D-aspartate-induced currents and voltage-operated inward currents in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Interactions of dextromethorphan with the N-methyl-D-aspartate receptor-channel complex: single channel recordings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dextromethorphan/Bupropion: A Novel Oral NMDA (N-methyl-d-aspartate) Receptor Antagonist with Multimodal Activity | CNS Spectrums | Cambridge Core [cambridge.org]

- 12. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 16. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. giffordbioscience.com [giffordbioscience.com]

Dextromethorphan hydrobromide monohydrate CAS number and molecular weight

An In-Depth Technical Guide to Dextromethorphan Hydrobromide Monohydrate

This guide provides a comprehensive technical overview of Dextromethorphan Hydrobromide Monohydrate, tailored for researchers, scientists, and professionals in drug development. It delves into the compound's fundamental properties, analytical methodologies, and critical pharmacological characteristics, offering a holistic resource for laboratory and clinical applications.

Core Chemical and Physical Properties

Dextromethorphan Hydrobromide Monohydrate is the hydrated salt form of dextromethorphan, a synthetically produced morphinan derivative.[1][2] Unlike its levorotatory counterparts, it has no significant analgesic or addictive properties at therapeutic doses and is primarily utilized as a centrally acting antitussive (cough suppressant).[2][3] The core identifiers and physicochemical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 6700-34-1 | [4][5][6][7][8] |

| Molecular Formula | C₁₈H₂₅NO · HBr · H₂O | [5][6][7] |

| Molecular Weight | 370.32 g/mol | [3][4][5][6][9][10] |

| IUPAC Name | (1S,9S,10S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.0¹,¹⁰.0²,⁷]heptadeca-2(7),3,5-triene;hydrate;hydrobromide | [4] |

| Appearance | Almost white, crystalline powder | [3] |

| Solubility | Sparingly soluble in water (1.5 g/100 mL at 25°C); freely soluble in alcohol and chloroform; practically insoluble in ether. | [3][11][12][13] |

| pH | 5.2–6.5 (in a 1% aqueous solution) | [9][12][14] |

| Purity (USP) | Not less than 98.0% and not more than 102.0% of C₁₈H₂₅NO·HBr, calculated on an anhydrous basis. | [14] |

Pharmacology: A Multi-Target Mechanism of Action

Dextromethorphan's therapeutic and psychoactive effects stem from its interaction with multiple targets in the central nervous system (CNS).[11][15] This multi-faceted mechanism is key to its function as a cough suppressant and its expanding applications in neurology.

-

NMDA Receptor Antagonism : Both dextromethorphan and its primary active metabolite, dextrorphan, act as non-competitive antagonists at the N-methyl-D-aspartate (NMDA) receptor.[11][15][16] This action, which blocks the excitatory neurotransmitter glutamate, is believed to contribute to its antitussive effects and produces dissociative effects at high doses.[11][17]

-

Sigma-1 Receptor Agonism : Dextromethorphan is an agonist of the sigma-1 receptor, a unique intracellular chaperone protein that modulates neuronal excitability.[1][11][15][18] This interaction is thought to be a key component of its cough-suppressing activity, independent of the opioid pathways.[1]

-

Serotonin-Norepinephrine Reuptake Inhibition : The compound also functions as a nonselective serotonin-norepinephrine reuptake inhibitor, a mechanism that may contribute to its mood-altering effects and has led to its investigation for treating depression.[11][15]

It is critical to note that despite its morphinan structure, dextromethorphan has minimal affinity for the mu-opioid receptor, which is why it lacks the analgesic and addictive properties of classical opioids.[1]

Analytical Methodologies: Quantification and Quality Control

Accurate and precise analytical methods are paramount for the quality control of dextromethorphan hydrobromide in both bulk drug substance and finished pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is the predominant technique.[19]

Standard HPLC Workflow

A typical workflow for the analysis of Dextromethorphan Hydrobromide involves sample preparation, chromatographic separation, detection, and data analysis. This process ensures the identity, purity, and concentration of the active pharmaceutical ingredient (API) are within specified limits.

Caption: Standard HPLC workflow for Dextromethorphan HBr analysis.

Example HPLC Protocol (Assay)

This protocol is based on principles outlined in the United States Pharmacopeia (USP) for the assay of Dextromethorphan Hydrobromide.[14] It serves as a foundational method that must be validated for specific laboratory conditions.

Objective: To determine the quantity of Dextromethorphan Hydrobromide in a drug substance sample.

1. Materials & Reagents:

-

Dextromethorphan Hydrobromide Reference Standard (USP RS)

-

Dextromethorphan Hydrobromide sample

-

Acetonitrile (HPLC Grade)

-

Docusate Sodium

-

Ammonium Nitrate

-

Glacial Acetic Acid

-

Water (HPLC Grade)

2. Chromatographic Conditions:

-

Column: C18 (L1 packing), 4.6-mm × 25-cm; 5-µm particle size.[14]

-

Mobile Phase: A filtered and degassed mixture of acetonitrile and water (e.g., 70:30) containing 0.007 M docusate sodium and 0.007 M ammonium nitrate. The pH is adjusted to 3.4 with glacial acetic acid.[9] Rationale: The use of docusate sodium as an ion-pairing agent enhances the retention and improves the peak shape of the basic dextromethorphan molecule on the C18 column.[20]

-

Flow Rate: 1.0 mL/minute.[14]

-

Detector: UV at 280 nm.[14][21] Rationale: 280 nm is a wavelength of significant absorbance for the dextromethorphan molecule, providing good sensitivity.[7]

-

Injection Volume: 20 µL.[14]

3. Preparation of Solutions:

-

Standard Preparation: Accurately weigh about 25 mg of USP Dextromethorphan Hydrobromide RS into a 25-mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase to obtain a solution with a known concentration of about 1 mg/mL. Further dilute 5.0 mL of this solution to 50.0 mL with Mobile Phase to get a final concentration of about 100 µg/mL.

-

Assay Preparation: Prepare a sample solution in the same manner as the Standard Preparation to obtain a theoretical concentration of about 100 µg/mL.[14]

4. Procedure:

-

Equilibrate the HPLC system with the Mobile Phase until a stable baseline is achieved.

-

Separately inject equal volumes of the Standard Preparation and the Assay Preparation into the chromatograph.

-

Record the chromatograms and measure the peak area responses for the major dextromethorphan peak.

5. Calculation: Calculate the quantity, in mg, of C₁₈H₂₅NO·HBr in the portion of Dextromethorphan Hydrobromide taken using the formula: Result = (rU / rS) * C * DF Where:

-

rU is the peak response from the Assay Preparation.

-

rS is the peak response from the Standard Preparation.

-

C is the concentration (in mg/mL) of the USP Dextromethorphan Hydrobromide RS in the Standard Preparation.

-

DF is the dilution factor.

Pharmacokinetics and Metabolism

The clinical effects and duration of action of dextromethorphan are heavily influenced by its absorption, distribution, metabolism, and excretion (ADME) profile, which exhibits significant inter-individual variability.

-

Absorption and Distribution : Dextromethorphan is rapidly absorbed from the gastrointestinal tract after oral administration.[11] Being lipophilic, it readily crosses the blood-brain barrier to act on the CNS.[1]

-

Metabolism : The metabolism is predominantly hepatic and is a critical determinant of the drug's efficacy and effects.[1] The process is primarily mediated by the cytochrome P450 enzyme system, with two major pathways:

-

O-demethylation : This is the principal metabolic pathway, converting dextromethorphan to its main active metabolite, dextrorphan . This reaction is catalyzed by the CYP2D6 enzyme.[1][22][23] Dextrorphan is also a potent NMDA receptor antagonist.[22][24]

-

N-demethylation : A secondary pathway, mediated mainly by CYP3A4 , converts dextromethorphan to 3-methoxymorphinan.[1][11][23]

-

The genetic polymorphism of the CYP2D6 enzyme leads to different metabolizer phenotypes in the population (e.g., poor, extensive, and ultrarapid metabolizers).[22][25] Poor metabolizers experience higher plasma concentrations and a prolonged half-life of the parent drug, which can increase the duration and intensity of its effects.[11][22]

Caption: Primary metabolic pathways of Dextromethorphan.

-

Excretion : The metabolites, primarily in conjugated forms like glucuronides, are eliminated mainly through the kidneys in urine.[1][24]

References

-

Dextromethorphan. (n.d.). In Wikipedia. Retrieved January 8, 2026, from [Link]

-

Dextromethorphan hydrobromide monohydrate. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

-

Kaufman, K. R., et al. (2025). Dextromethorphan. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

Guttendorf, R. J., et al. (1993). Pharmacokinetics of dextromethorphan and metabolites in humans: influence of the CYP2D6 phenotype and quinidine inhibition. Clinical Pharmacology & Therapeutics. Retrieved from [Link]

-

Ducharme, J., et al. (1995). CYP2D6- and CYP3A-dependent metabolism of dextromethorphan in humans. Pharmacogenetics. Retrieved from [Link]

-

MHRA. (2012). DEXTROMETHORPHAN HYDROBROMIDE 10MG/5ML ORAL SOLUTION PL 17907/0314. Retrieved from [Link]

-

Dextromethorphan HBR. (n.d.). Kreative Organics. Retrieved January 8, 2026, from [Link]

-

Guttendorf, R. J., et al. (1993). Pharmacokinetics of Dextromethorphan and Metabolites. ResearchGate. Retrieved from [Link]

-

Baranczewski, P., et al. (2007). Metabolism of dextrorphan by CYP2D6 in different recombinantly expressed systems and its implications for the in vitro assessment of dextromethorphan metabolism. Xenobiotica. Retrieved from [Link]

-

USP Monographs: Dextromethorphan Hydrobromide. (2006). USP29-NF24. Retrieved from [Link]

-

DEXTROMETHORPHAN HYDROBROMIDE USP MONOHYDRATE. (n.d.). PCCA. Retrieved January 8, 2026, from [Link]

-

Dextromethorphan. (n.d.). PharmaCompass. Retrieved January 8, 2026, from [Link]

-

Pope, C., et al. (2020). Pharmacokinetics and pharmacodynamics of dextromethorphan: clinical and forensic aspects. Drug Metabolism Reviews. Retrieved from [Link]

-

USP Monographs: Dextromethorphan Hydrobromide Oral Solution. (2006). USP29-NF24. Retrieved from [Link]

-

Mechanism of Action of Dextromethorphan. (2025). Pharmacy Freak. Retrieved from [Link]

-

Dextromethorphan Hydrobromide Monohydrate. (n.d.). Pharmaffiliates. Retrieved January 8, 2026, from [Link]

-

Pharmacology of Dextromethorphan (Robitussin). (2025). YouTube. Retrieved from [Link]

-

Lonsdale, R., et al. (2011). Understanding the determinants of selectivity in drug metabolism through modeling of dextromethorphan oxidation by cytochrome P450. PNAS. Retrieved from [Link]

-

Dextromethorphan (PIM 179). (n.d.). Inchem.org. Retrieved January 8, 2026, from [Link]

-

Dextromethorphan Hydrobromide. (2020). USP-NF. Retrieved from [Link]

-

Dextromethorphan Hydrobromide - USP-NF ABSTRACT. (n.d.). USP-NF. Retrieved January 8, 2026, from [Link]

-

FDA Chemistry Review. (2010). accessdata.fda.gov. Retrieved from [Link]

-

HPLC-UV Determination of Dextromethorphan in Syrup Method validation. (2016). ResearchGate. Retrieved from [Link]

-

Dextromethorphan Hydrobromide. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

-

Kubiak, E. J., & Munson, J. W. (1980). Determination of dextromethorphan hydrobromide by high-performance liquid chromatography using ion-pair formation. Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Din, N. U., et al. (2018). Validated Reversed-Phase Liquid Chromatographic Method for Simultaneous Determination of Dextromethorphan and Chlorpheniramine. Pharmaceutical Analytical Acta. Retrieved from [Link]

-

HPLC Method for Simultaneous Determination of Dextromethorphan Hydrobromide, Chlorpheniramine Maleate and Potassium Sorbate in Cough Syrup. (2021). Semantic Scholar. Retrieved from [Link]

Sources

- 1. Dextromethorphan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Dextromethorphan Hydrobromide | C18H26BrNO | CID 5464025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mhraproducts4853.blob.core.windows.net [mhraproducts4853.blob.core.windows.net]

- 4. Dextromethorphan hydrobromide monohydrate | C18H28BrNO2 | CID 5462351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. DEXTROMETHORPHAN HYDROBROMIDE USP MONOHYDRATE - PCCA [pccarx.com]

- 7. caymanchem.com [caymanchem.com]

- 8. CAS 6700-34-1: Dextromethorphan hydrobromide monohydrate [cymitquimica.com]

- 9. trungtamthuoc.com [trungtamthuoc.com]

- 10. 右美沙芬 氢溴酸盐 United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.cn]

- 11. Dextromethorphan - Wikipedia [en.wikipedia.org]

- 12. Dextromethorphan (PIM 179) [inchem.org]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. ftp.uspbpep.com [ftp.uspbpep.com]

- 15. pharmacyfreak.com [pharmacyfreak.com]

- 16. Dextromethorphan | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 17. youtube.com [youtube.com]

- 18. pharmaffiliates.com [pharmaffiliates.com]

- 19. Page loading... [guidechem.com]

- 20. Determination of dextromethorphan hydrobromide by high-performance liquid chromatography using ion-pair formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Pharmacokinetics of dextromethorphan and metabolites in humans: influence of the CYP2D6 phenotype and quinidine inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. CYP2D6- and CYP3A-dependent metabolism of dextromethorphan in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. pnas.org [pnas.org]

Dextromethorphan's Engagement with the Sigma-1 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Dextromethethorphan (DM), a compound long recognized for its antitussive properties, has garnered significant scientific interest for its complex pharmacology within the central nervous system (CNS).[1] Beyond its well-established role as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, DM exhibits potent agonist activity at the sigma-1 receptor (S1R).[2][3] This interaction is increasingly implicated in its neuroprotective and potential antidepressant effects.[4][1][5][6] This in-depth technical guide provides a comprehensive exploration of the molecular interactions between dextromethorphan and the sigma-1 receptor, the downstream signaling consequences of this agonism, and established methodologies for its characterization. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.

The Sigma-1 Receptor: An Enigmatic Chaperone

The sigma-1 receptor is a unique, 223-amino acid transmembrane protein primarily located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER).[2][7][8] Unlike conventional receptors, it shares no sequence homology with other mammalian proteins but does show similarity to a yeast sterol isomerase.[8] Structurally, the human S1R forms a trimer, with each protomer containing a single transmembrane helix and a C-terminal domain that houses a highly conserved, predominantly hydrophobic ligand-binding pocket.[9]

Functionally, S1R acts as an intracellular chaperone protein.[7][8][10][11] In its dormant state, it forms a complex with another ER chaperone, the 78-kDa glucose-regulated protein (GRP78), also known as BiP.[7][10][12] Upon stimulation by agonist ligands or cellular stress, S1R dissociates from BiP.[7][10][12] This dissociation "activates" its chaperone activity, allowing it to translocate and interact with various client proteins, thereby modulating a range of cellular processes.[7][10][11]

Dextromethorphan's Interaction with the Sigma-1 Receptor

Dextromethorphan binds to the sigma-1 receptor with significant affinity, distinguishing it from many other CNS-active compounds.[3][13] This interaction is a key component of its multifaceted pharmacological profile.[13]

Binding Affinity and Characteristics

Quantitative analysis of dextromethorphan's binding to the S1R reveals a potent interaction. Competition binding studies have consistently demonstrated that DM has a significant affinity for S1R, with reported binding affinity (Ki) values typically in the nanomolar range, ranging from 138 to 652 nM.[2][5] This places S1R among its primary molecular targets within the CNS. The interaction is complex, with some studies suggesting it may involve both competitive and non-competitive binding mechanisms.[13] For instance, the presence of DM has been shown to reduce both the dissociation constant (Kd) and the maximum number of binding sites (Bmax) of the S1R radioligand -pentazocine, indicating a nuanced interaction beyond simple competitive displacement.[5][14][15]

| Parameter | Value Range | Reference |

| Binding Affinity (Ki) | 138 - 652 nM | [2][5] |

Table 1: Binding Affinity of Dextromethorphan for the Sigma-1 Receptor.

Agonist Mechanism of Action

Dextromethorphan acts as an agonist at the sigma-1 receptor.[2][3] This agonism is central to many of its neuroprotective and antidepressant-like effects.[4][1][5][6] The agonist activity of DM initiates the dissociation of the S1R from its chaperone partner, BiP.[10][12] This "unleashing" of S1R allows it to interact with and modulate the function of various downstream effector proteins, leading to a cascade of intracellular signaling events.[7][10] The neuroprotective effects of DM have been shown to be reversible by S1R antagonists, providing strong evidence for the crucial role of S1R activity in mediating these therapeutic actions.[2]

Downstream Signaling Pathways Modulated by Dextromethorphan's S1R Agonism

The agonist binding of dextromethorphan to the sigma-1 receptor triggers a cascade of downstream signaling events that are fundamental to its physiological effects. These pathways primarily revolve around the modulation of intracellular calcium homeostasis, mitigation of endoplasmic reticulum (ER) stress, and regulation of ion channel activity.

Modulation of Intracellular Calcium Signaling

One of the most critical functions of S1R is the regulation of calcium (Ca2+) signaling between the ER and mitochondria.[2][7][8][10][11] Upon activation by dextromethorphan, the dissociated S1R translocates to interact with and stabilize the type 3 inositol 1,4,5-trisphosphate receptor (IP3R3) at the MAM.[7][10][12] This stabilization enhances the transfer of Ca2+ from the ER to the mitochondria.[2][10] This process is vital for maintaining mitochondrial bioenergetics and overall cellular health. By promoting efficient Ca2+ signaling, DM's S1R agonism contributes to cellular resilience.[10][11]

Attenuation of Endoplasmic Reticulum (ER) Stress

The sigma-1 receptor plays a crucial role in the unfolded protein response (UPR) and the mitigation of ER stress.[16] Under conditions of cellular stress, such as oxidative stress, the S1R can dissociate from BiP and interact with other ER stress sensors.[17][18] Dextromethorphan, by activating S1R, can suppress ER stress-induced neuronal damage.[12][19] This is achieved, in part, by modulating the activity of key ER stress proteins.[17] The ability of DM to alleviate ER stress through S1R agonism is a significant contributor to its neuroprotective properties.[1]

Regulation of Ion Channel Activity

Activated sigma-1 receptors can translocate to the plasma membrane and other cellular compartments where they interact with and modulate the activity of various ion channels, including voltage-gated calcium channels.[2][7] Dextromethorphan's S1R agonism has been shown to influence the activity of these channels, contributing to the regulation of neuronal excitability.[1][2] This modulation of ion channels is another facet of DM's complex mechanism of action that contributes to its overall effects on the central nervous system.

}

Methodologies for Characterizing Dextromethorphan's S1R Agonist Activity

To rigorously assess the interaction of dextromethorphan with the sigma-1 receptor, a combination of binding and functional assays is employed. These protocols are designed to provide a comprehensive understanding of both the affinity and the functional consequences of this interaction.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the binding affinity of a compound for a specific receptor.

This assay measures the ability of dextromethorphan to displace a radiolabeled S1R ligand, such as -pentazocine, from the receptor.

Step-by-Step Protocol:

-

Membrane Preparation: Prepare membrane homogenates from tissues or cells expressing the sigma-1 receptor (e.g., guinea pig liver membranes are often used due to high S1R expression).[20]

-

Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of the radioligand (e.g., -pentazocine) and varying concentrations of dextromethorphan.[21]

-

Equilibration: Allow the binding reaction to reach equilibrium. Incubation is typically carried out for 90 minutes at 37°C.[20]

-

Separation: Separate the bound from the free radioligand by rapid vacuum filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the dextromethorphan concentration. The IC50 (the concentration of DM that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

This assay is used to determine the density of receptors (Bmax) and the dissociation constant (Kd) of the radioligand. Performing this assay in the presence of a fixed concentration of dextromethorphan can reveal allosteric interactions.[5][14]

Step-by-Step Protocol:

-

Membrane Preparation: As described in the competitive inhibition assay.

-

Incubation: Incubate the membrane preparation with increasing concentrations of the radioligand (e.g., -pentazocine) in the absence and presence of a fixed concentration of dextromethorphan.

-

Nonspecific Binding: For each concentration of radioligand, a parallel set of tubes containing a high concentration of a non-radiolabeled S1R ligand (e.g., haloperidol) is included to determine nonspecific binding.[20][21]

-

Equilibration, Separation, and Quantification: As described above.

-

Data Analysis: Plot the specific binding against the radioligand concentration. The Kd and Bmax values are determined by non-linear regression analysis of the resulting saturation curve. A significant change in Kd and/or Bmax in the presence of dextromethorphan suggests a complex interaction.[5]

}

Functional Assays

Functional assays are essential to confirm that the binding of dextromethorphan to the sigma-1 receptor translates into a biological response.

Given the role of S1R in modulating intracellular calcium, calcium imaging is a valuable functional assay.

Step-by-Step Protocol:

-

Cell Culture: Culture a suitable cell line (e.g., neuroblastoma cells) on glass-bottom dishes.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.[22][23] This is typically done by incubating the cells with the dye in a physiological buffer for 30-60 minutes at 37°C.[23][24]

-

Baseline Measurement: Using a fluorescence microscope, record the baseline fluorescence intensity of the cells.

-

Stimulation: Stimulate the cells with an agent known to induce calcium release from the ER (e.g., an IP3-generating agonist).

-

Treatment: Pre-incubate a separate set of cells with dextromethorphan before stimulation and measure the calcium response.

-

Data Analysis: Compare the amplitude and kinetics of the calcium transients in the presence and absence of dextromethorphan. An enhancement of the calcium response is indicative of S1R agonist activity.

Conclusion and Future Directions

Dextromethorphan's agonist activity at the sigma-1 receptor is a critical component of its pharmacological profile, contributing significantly to its neuroprotective and potential antidepressant effects. The methodologies outlined in this guide provide a robust framework for the detailed characterization of this interaction. Future research should continue to explore the nuances of DM's binding to S1R and further elucidate the downstream signaling pathways involved. A deeper understanding of this interaction will be pivotal in the development of novel therapeutics targeting the sigma-1 receptor for a range of neurological and psychiatric disorders.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. Repurposing Sigma-1 Receptor-Targeting Drugs for Therapeutic Advances in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dextromethorphan - Wikipedia [en.wikipedia.org]

- 4. Dextromethorphan as a potential neuroprotective agent with unique mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Involvement of Sigma-1 Receptors in the Antidepressant-like Effects of Dextromethorphan | PLOS One [journals.plos.org]

- 6. Dextromethorphan attenuates trimethyltin-induced neurotoxicity via sigma1 receptor activation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]

- 8. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 9. Structural Perspectives on Sigma-1 Receptor Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sigma-1 Receptor Chaperones and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sigma-1 receptor chaperones and diseases [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]

- 13. touroscholar.touro.edu [touroscholar.touro.edu]

- 14. Involvement of Sigma-1 Receptors in the Antidepressant-like Effects of Dextromethorphan - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Involvement of sigma-1 receptors in the antidepressant-like effects of dextromethorphan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Role of Sigma-1 Receptor, an Intracellular Chaperone in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Sigma receptor 1 modulates endoplasmic reticulum stress in retinal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. iovs.arvojournals.org [iovs.arvojournals.org]

- 19. The Sigma-1 Receptor in Cellular Stress Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Characterization of pulmonary sigma receptors by radioligand binding - PMC [pmc.ncbi.nlm.nih.gov]

- 22. assets.fishersci.com [assets.fishersci.com]

- 23. lumiprobe.com [lumiprobe.com]

- 24. hellobio.com [hellobio.com]

The Crucial Role of CYP2D6 in Dextromethorphan's Journey Through the Body: A Technical Guide

For Immediate Release

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Pharmacokinetics and Metabolism of Dextromethorphan via CYP2D6. This whitepaper provides a comprehensive overview of the intricate relationship between the widely used cough suppressant, dextromethorphan, and the polymorphic enzyme, Cytochrome P450 2D6 (CYP2D6). Understanding this interaction is paramount for predicting drug efficacy, avoiding adverse reactions, and developing novel therapeutics.

Introduction: Dextromethorphan as a Prototypical Probe for CYP2D6 Activity

Dextromethorphan (DXM), a common component in over-the-counter cough and cold remedies, serves as a critical tool in clinical pharmacology.[1][2] Beyond its therapeutic use, DXM is a well-established in vivo probe for assessing the activity of CYP2D6, a key enzyme in the metabolism of approximately 20-25% of all clinically used drugs.[3][4][5][6] The extensive genetic variability of the CYP2D6 gene leads to a wide spectrum of metabolic capacities among individuals, categorizing them into distinct phenotypes: poor, intermediate, extensive, and ultrarapid metabolizers.[7][8] This variability has profound implications for drug response and the potential for drug-drug interactions.[2][9]

The Metabolic Fate of Dextromethorphan: A Tale of Two Pathways

Upon oral administration, dextromethorphan is rapidly absorbed and undergoes extensive first-pass metabolism in the liver.[7] Two primary metabolic pathways are responsible for its biotransformation: O-demethylation and N-demethylation.[10][11]

-

O-demethylation: This is the principal metabolic route, predominantly catalyzed by CYP2D6.[7][12][13][14][15] This reaction converts dextromethorphan to its active metabolite, dextrorphan (DXO).[7][12][13][15] The rate of this conversion is highly dependent on an individual's CYP2D6 genotype and phenotype.

-

N-demethylation: This pathway is primarily mediated by CYP3A4 and results in the formation of 3-methoxymorphinan (3-MM).[7][10][11] While CYP2D6 can also contribute to N-demethylation, CYP3A4 is the major enzyme involved due to its higher abundance in the liver.[7]

Both dextrorphan and 3-methoxymorphinan are further metabolized to 3-hydroxymorphinan.[1][10] Subsequently, these metabolites are conjugated with glucuronic acid and excreted in the urine.[1][7]

Dextromethorphan Metabolic Pathway

The Influence of CYP2D6 Genetic Polymorphisms

The CYP2D6 gene is highly polymorphic, with over 100 known alleles.[4] These genetic variations can lead to the production of enzymes with altered, reduced, or no activity, significantly impacting the pharmacokinetics of dextromethorphan.[3][16][17]

| CYP2D6 Phenotype | Description | Impact on Dextromethorphan Metabolism |

| Poor Metabolizer (PM) | Two non-functional alleles. | Significantly reduced O-demethylation, leading to high plasma concentrations of dextromethorphan and low concentrations of dextrorphan.[7][12][13] |

| Intermediate Metabolizer (IM) | One reduced-function and one non-functional allele, or two reduced-function alleles. | Decreased O-demethylation compared to extensive metabolizers. |

| Extensive Metabolizer (EM) | Two functional alleles. | "Normal" and efficient O-demethylation of dextromethorphan.[7][12][13] |

| Ultrarapid Metabolizer (UM) | Multiple copies of functional alleles. | Markedly increased O-demethylation, resulting in rapid clearance of dextromethorphan and high levels of dextrorphan. |

The frequency of these phenotypes varies among different ethnic populations.[18][19][20] For instance, the poor metabolizer phenotype is more common in Caucasian populations.[7]

Methodologies for Assessing CYP2D6 Activity Using Dextromethorphan

Dextromethorphan's metabolic profile makes it an ideal probe for both in vivo and in vitro assessment of CYP2D6 activity.

In Vivo Phenotyping

A common approach involves the oral administration of a single dose of dextromethorphan, followed by the collection of urine or blood samples over a specified period.[21] The metabolic ratio (MR) of dextromethorphan to dextrorphan is then calculated.[18][21] A high MR is indicative of poor CYP2D6 activity, while a low MR suggests extensive or ultrarapid metabolism.[21]

Experimental Protocol: In Vivo CYP2D6 Phenotyping

-

Subject Recruitment and Screening: Participants are genotyped for common CYP2D6 alleles to ensure a diverse representation of metabolizer phenotypes. A thorough medical history is taken to exclude individuals on medications known to inhibit or induce CYP2D6.

-

Dextromethorphan Administration: A standardized oral dose of dextromethorphan hydrobromide (e.g., 30 mg) is administered to fasted subjects.[12][13]

-

Sample Collection: Urine is collected over an 8-hour period post-dose.[21] Alternatively, blood samples can be drawn at specific time points (e.g., 3 hours post-dose).

-

Sample Analysis: The concentrations of dextromethorphan and dextrorphan in the collected samples are quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC) with fluorescence detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[22]

-

Metabolic Ratio Calculation: The molar ratio of dextromethorphan to dextrorphan is calculated to determine the CYP2D6 phenotype.

In Vivo CYP2D6 Phenotyping Workflow

In Vitro Assays

In vitro systems, such as human liver microsomes (HLMs) or recombinant human CYP2D6 enzymes, are invaluable for mechanistic studies and for screening potential drug interactions.[23][24] These assays typically measure the formation of dextrorphan from dextromethorphan.[25]

Experimental Protocol: In Vitro CYP2D6 Inhibition Assay

-

Preparation of Incubation Mixture: A reaction mixture containing human liver microsomes (or recombinant CYP2D6), a NADPH-generating system, and a buffer solution is prepared.

-

Pre-incubation with Inhibitor: The test compound (potential inhibitor) is pre-incubated with the microsomes to allow for any time-dependent inhibition.

-

Initiation of Reaction: The reaction is initiated by adding dextromethorphan to the incubation mixture.

-

Incubation: The mixture is incubated at 37°C for a specified time.

-

Termination of Reaction: The reaction is stopped by adding a quenching solution (e.g., acetonitrile).

-

Sample Analysis: The formation of dextrorphan is quantified by LC-MS/MS.

-

Data Analysis: The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is calculated.

Clinical and Drug Development Implications

The profound influence of CYP2D6 on dextromethorphan metabolism has significant clinical and drug development ramifications.

-

Personalized Medicine: Genotyping or phenotyping for CYP2D6 can help predict an individual's response to dextromethorphan and other CYP2D6 substrates, allowing for dose adjustments to optimize efficacy and minimize adverse effects.[4][5][8]

-

Drug-Drug Interactions: Co-administration of dextromethorphan with potent CYP2D6 inhibitors (e.g., certain antidepressants, antipsychotics) can lead to a phenomenon known as "phenoconversion," where an extensive metabolizer behaves like a poor metabolizer.[4][5] This can result in elevated dextromethorphan levels and an increased risk of adverse events. The FDA provides guidance on conducting clinical drug interaction studies.[26][27][28][29]

-

Drug Development: Dextromethorphan is routinely used in early-phase clinical trials to characterize the CYP2D6 inhibition potential of new drug candidates.[30] Understanding a new drug's impact on CYP2D6 is a critical component of its safety assessment.

Conclusion

The metabolism of dextromethorphan is a classic example of the pivotal role of pharmacogenetics in determining drug disposition and response. The intricate interplay between dextromethorphan and CYP2D6 underscores the importance of considering an individual's genetic makeup in clinical practice and drug development. A thorough understanding of this metabolic pathway is essential for researchers and clinicians working to advance the principles of personalized medicine and ensure the safe and effective use of a wide range of therapeutic agents.

References

-

Dextromethorphan O-and N-demethylation pathways catalyzed by CYP2D6 and CYP3A4/5. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Dextromethorphan. (2023, December 29). In Wikipedia. [Link]

-

Griese, E. U., Zanger, U. M., Brudermanns, U., Fritz, P., & Eichelbaum, M. (1997). CYP2D6 genotype and phenotyping by determination of dextromethorphan and metabolites in serum of healthy controls and of patients under psychotropic medication. Pharmacogenetics, 7(6), 453–461. [Link]

-

Yu, A., & Haining, R. L. (2001). Comparative contribution to dextromethorphan metabolism by cytochrome P450 isoforms in vitro: Can dextromethorphan be used as a dual probe for both CYP2D6 and CYP3A activities?. Drug Metabolism and Disposition, 29(11), 1514-1520. [Link]

-

Jacqz-Aigrain, E., & Cresteil, T. (1993). CYP2D6- and CYP3A-dependent metabolism of dextromethorphan in humans. Pharmacogenetics, 3(4), 187–194. [Link]

-

Chen, S. K., Meng, M., Deng, C., & Chiang, S. T. (1995). Pharmacokinetics of dextromethorphan and metabolites in humans: influence of the CYP2D6 phenotype and quinidine inhibition. Journal of Clinical Psychopharmacology, 15(4), 263–269. [Link]

-

Hou, T., & Gauthier, M. A. (2001). Dextromethorphan as an in vivo probe for the simultaneous determination of CYP2D6 and CYP3A activity. Clinical Pharmacology & Therapeutics, 70(3), 241–247. [Link]

-

Implemented dextromethorphan metabolic pathways. Dextromethorphan is O‐demethylated by CYP2D6 and N‐demethylated by CYP3A4. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Dinis-Oliveira, R. J. (2020). Pharmacokinetics and pharmacodynamics of dextromethorphan: clinical and forensic aspects. Critical Reviews in Toxicology, 50(5), 415–432. [Link]

-

Dextromethorphan as a probe drug for CYP2D6 and CYP3A4 phenotyping. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Lonsdale, R., Houghton, K. T., & Last, R. A. (2011). Understanding the determinants of selectivity in drug metabolism through modeling of dextromethorphan oxidation by cytochrome P450. Proceedings of the National Academy of Sciences, 108(15), 6034–6039. [Link]

-

Chen, S. K., Meng, M., Deng, C., & Chiang, S. T. (1995). Pharmacokinetics of dextromethorphan and metabolites in humans: influence of the CYP2D6 phenotype and quinidine inhibition. Journal of Clinical Psychopharmacology, 15(4), 263–269. [Link]

-

Kerry, Z. L., Somogyi, A. A., Mikus, G., & Bochner, F. (1994). Primary and secondary oxidative metabolism of dextromethorphan. In vitro studies with female Sprague-Dawley and Dark Agouti rat liver microsomes. Biochemical Pharmacology, 47(10), 1769–1777. [Link]

-

Yu, A., & Haining, R. L. (2001). Comparative contribution to dextromethorphan metabolism by cytochrome P450 isoforms in vitro: can dextromethorphan be used as a dual probe for both CTP2D6 and CYP3A activities?. Drug Metabolism and Disposition, 29(11), 1514-1520. [Link]

-

Casner, P. R., & Nahata, M. C. (2005). The effect of CYP2D6 polymorphisms on dextromethorphan metabolism in Mexican Americans. The Journal of Clinical Pharmacology, 45(11), 1322–1327. [Link]

-

Taylor, C., Crosby, I., Yip, V., Maguire, M., Pirmohamed, M., & Turner, R. M. (2020). A Review of the Important Role of CYP2D6 in Pharmacogenomics. Genes, 11(11), 1295. [Link]

-

Haining, R. L., & Rettie, A. E. (2001). Characterization of dextromethorphan O- and N-demethylation catalyzed by highly purified recombinant human CYP2D6. Drug Metabolism and Disposition, 29(11), 1521–1525. [Link]

-

Smith, D. M., Weitzel, K. W., Elsey, A. R., Langaee, T., Gong, Y., Wake, D. T., Duong, B. Q., & Cavallari, L. H. (2019). CYP2D6 pharmacogenetics and phenoconversion in personalized medicine. Expert Opinion on Drug Metabolism & Toxicology, 15(11), 903–916. [Link]

-

Frank, D., Jaehde, U., & Fuhr, U. (2010). Assessment of activity levels for CYP2D61, CYP2D62, and CYP2D6*41 genes by population pharmacokinetics of dextromethorphan. Clinical Pharmacology & Therapeutics, 88(5), 674–680. [Link]

-

Zawertailo, L. A., Kaplan, H. L., Busto, U. E., Tyndale, R. F., & Sellers, E. M. (1998). Psychotropic effects of dextromethorphan are altered by the CYP2D6 polymorphism. Journal of Clinical Psychopharmacology, 18(4), 332–337. [Link]

-

Smith, D. M., Weitzel, K. W., Elsey, A. R., Langaee, T., Gong, Y., Wake, D. T., Duong, B. Q., & Cavallari, L. H. (2019). CYP2D6 pharmacogenetics and phenoconversion in personalized medicine. Expert Opinion on Drug Metabolism & Toxicology, 15(11), 903–916. [Link]

-